2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

Lipophilicity Drug Discovery ADME Prediction

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one (CAS: 88696-51-9) is a synthetic thiazol-4(5H)-one derivative featuring a distinctive diphenylaminomethyl substituent at the 2-amino position. With a molecular weight of 297.4 g/mol and a computed XLogP3-AA of 3.7, as recorded in PubChem, it represents a significantly more lipophilic and sterically demanding structure compared to the unsubstituted core 2-aminothiazol-4(5H)-one (calculated logP of -0.46, molecular weight 116.14 g/mol).

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B13130258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1
InChIInChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20)
InChIKeyGKYIZPVKMJCROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one: Core Scaffold and Physicochemical Profile for Procurement Identification


2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one (CAS: 88696-51-9) is a synthetic thiazol-4(5H)-one derivative featuring a distinctive diphenylaminomethyl substituent at the 2-amino position [1]. With a molecular weight of 297.4 g/mol and a computed XLogP3-AA of 3.7, as recorded in PubChem, it represents a significantly more lipophilic and sterically demanding structure compared to the unsubstituted core 2-aminothiazol-4(5H)-one (calculated logP of -0.46, molecular weight 116.14 g/mol) [2][3]. This structural derivation is primarily documented via a Mannich reaction synthesis pathway, and its current procurement profile is dominated by specialized laboratory chemical suppliers [1].

Why 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one Cannot Be Interchanged with its Core 2-Aminothiazol-4(5H)-one Scaffold


Generic substitution of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one with the simpler 2-aminothiazol-4(5H)-one scaffold is chemically invalid due to a profound divergence in key physicochemical properties that dictate molecular behavior. The target compound's computed lipophilicity (XLogP3-AA = 3.7) is drastically higher than that of the unsubstituted core, which has a calculated logP of -0.46, a difference of over four log units [1][2]. This property alone results in fundamentally altered solubility, membrane permeability, and metabolic profiles, making any direct functional interchange in a biological assay or chemical synthesis protocol unsound without explicit, quantitative re-validation.

Quantitative Differentiation Evidence for 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one Against its Core Scaffold


Enhanced Lipophilicity Versus Unsubstituted 2-Aminothiazol-4(5H)-one Core

The introduction of the diphenylaminomethyl group at the 2-amino position on the thiazol-4(5H)-one ring dramatically increases the predicted partition coefficient. The target compound has a computed XLogP3-AA value of 3.7, which is over four log units higher than the calculated logP of -0.46 for the unsubstituted 2-aminothiazol-4(5H)-one scaffold [1][2]. This magnitude of change indicates a fundamental shift from a hydrophilic to a highly lipophilic molecule.

Lipophilicity Drug Discovery ADME Prediction

Increased Molecular Weight and Steric Bulk Compared to the Core 2-Aminothiazol-4(5H)-one

The attachment of the diphenylaminomethyl moiety increases the molecular weight from 116.14 g/mol for 2-aminothiazol-4(5H)-one to 297.4 g/mol for the target compound, with a corresponding increase in the number of rotatable bonds from 0 to 4 [1][2]. This results in a significantly larger and more flexible chemical probe, which can be advantageous for mapping extensive hydrophobic clefts or inducing specific conformational changes in a target protein.

Molecular Size Ligand Efficiency Chemical Probe

Reduced Hydrogen Bond Donor Capacity for Modulating Target Interactions

Functionalization of the primary 2-amino group results in a loss of hydrogen bond donor (HBD) potential. The target compound possesses only 1 HBD (the thiazolidinone NH), whereas the unsubstituted 2-aminothiazol-4(5H)-one has 2 HBDs (the amino group and thiazolidinone NH) [1][2]. This modification alters the compound's hydrogen bonding fingerprint, which is a critical determinant of molecular recognition and selectivity in biological systems.

Hydrogen Bonding Molecular Recognition Selectivity

Application Scenarios for Procuring 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one Based on Its Physical Profile


Exploring Lipophilic Binding Pockets in Biochemical Assays

The exceptionally high lipophilicity (XLogP3-AA = 3.7) makes 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one a superior starting point over the hydrophilic 2-aminothiazol-4(5H)-one core for probing the hydrophobic grooves of protein targets such as kinases or nuclear receptors. Its procurement is recommended for fragment-based screening campaigns where a hydrophobic 'anchor' fragment is required to initiate binding in lipid-facing pockets, a role the core scaffold cannot fulfill due to its high polarity (calculated logP = -0.46) [1][2].

Scaffold for Generating Patentable Chemical Diversity in Medicinal Chemistry

The compound serves as a key intermediate for the rational design of focused compound libraries. The synthetic pathway, documented via the Mannich reaction, is a robust starting point for generating analogs that exploit the core's dual capacity for hydrogen bonding (via the thiazolidinone) and hydrophobic interactions (via the diphenylamino moiety) [3]. It is a strategic procurement choice for programs seeking to establish intellectual property around a less-explored thiazolidinone chemotype.

Developing Chemical Probes with Enhanced Membrane Permeability

With a high logP and a reduced hydrogen bond donor count (1 HBD versus 2 for the unsubstituted core), this compound is predicted to exhibit superior passive membrane permeability [1][2]. It is the chemically logical choice over the core scaffold for cell-based pharmacological assays where crossing the cell membrane to reach an intracellular target is a prerequisite, minimizing the risk of false negatives due to poor cellular uptake.

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